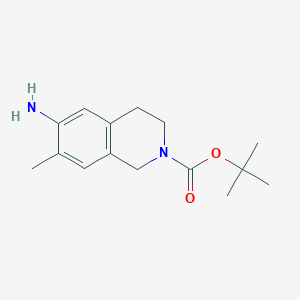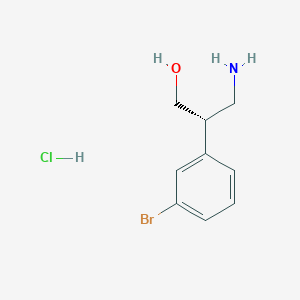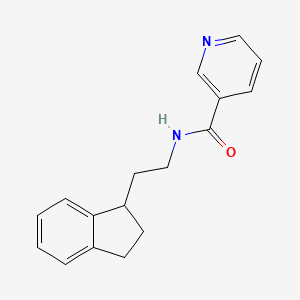
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide is a compound that combines the structural features of 2,3-dihydro-1H-inden-1-yl and nicotinamide
準備方法
The synthesis of N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-inden-1-one and nicotinamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-dihydro-1H-inden-1-one and other nicotinamide derivatives share structural similarities.
特性
CAS番号 |
78239-31-3 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(15-5-3-10-18-12-15)19-11-9-14-8-7-13-4-1-2-6-16(13)14/h1-6,10,12,14H,7-9,11H2,(H,19,20) |
InChIキー |
BWMCGIQHNVMBPP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)
![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)
![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)

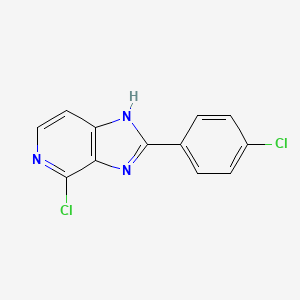
![4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B11855181.png)

![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)
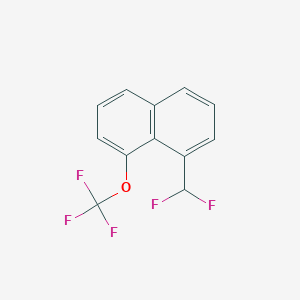
![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)

